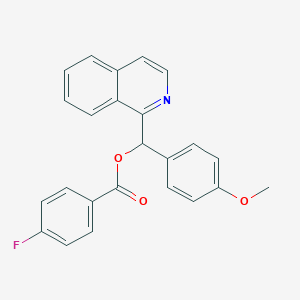

Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis pathway for Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate involves the reaction of Isoquinoline with 4-methoxybenzyl chloride to form Isoquinolin-1-yl(4-methoxyphenyl)methyl chloride, which is then reacted with benzoic acid in the presence of a base to form the final product. The starting materials include Isoquinoline, 4-methoxybenzyl chloride, benzoic acid, and a base (e.g., sodium hydroxide).

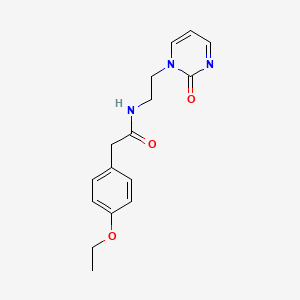

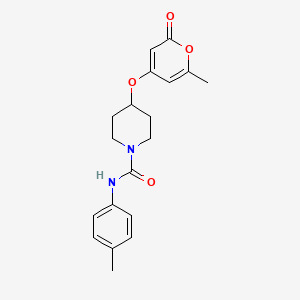

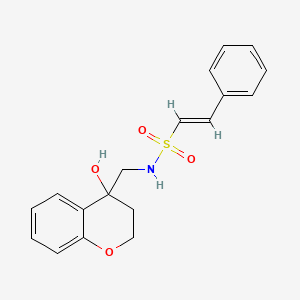

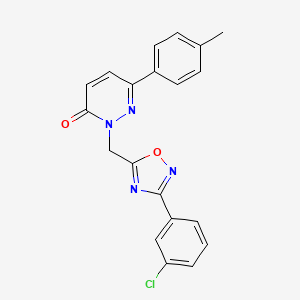

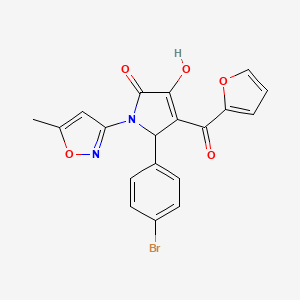

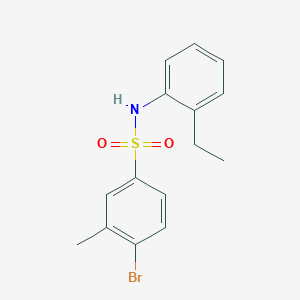

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule and can help to confirm the structure of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with arynes and 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

Applications De Recherche Scientifique

Synthesis and Transformations

- A study by Aleksanyan and Hambardzumyan (2013) described the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, highlighting the potential of these compounds in biochemistry and medicine for studying biological systems. Their research demonstrates the relevance of quinoline derivatives as fluorophores and potential antioxidants and radioprotectors, which can be applied in the development of new sensitive and selective compounds for various biochemical and medicinal purposes (Aleksanyan & Hambardzumyan, 2013).

Photophysical and Electrochemical Properties

- Nagarajan et al. (2014) synthesized a series of highly fluorescent, isoquinoline π-conjugated imidazole derivatives and discussed their photophysical, electrochemical, and thermal properties. This research indicates the potential of these compounds for applications in organic light-emitting diodes (OLEDs) and highlights their ability to achieve "pure" white light emission, useful in lighting and display technologies (Nagarajan et al., 2014).

Antitubulin Activity and Anticancer Potential

- Soussi et al. (2015) investigated a series of novel isocombretaquinazolines for their cytotoxicity against various human cancer cell lines and their ability to inhibit tubulin polymerization. These compounds were found to exhibit nanomolar-level cytotoxicity and effectively arrest cancer cells in the G2/M cell-cycle phase, demonstrating a promising avenue for the development of new antitubulin agents (Soussi et al., 2015).

Photocatalytic Synthesis and Luminescent Properties

- Wang et al. (2021) described a visible-light-driven photoredox reaction to efficiently access 5,6-dihydroimidazo[2,1-a]isoquinolines, which exhibit strong photoluminescence. This finding opens up potential applications in the fabrication of blue OLED devices, indicating the importance of these compounds in the development of new materials for optoelectronic applications (Wang et al., 2021).

Propriétés

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-20-12-8-17(9-13-20)23(29-24(27)18-6-10-19(25)11-7-18)22-21-5-3-2-4-16(21)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNEBFFBOXCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2667785.png)

![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)

![5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667793.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)